N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-YL)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a butyl group and a pentanamide moiety attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide typically involves the reaction of 4,5-dimethyl-2-oxazoline with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 4,5-dimethyl-2-oxazoline and butylamine.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating at a temperature range of 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a pentanamide group.
2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide: Contains a bromine atom and a benzenesulfonamide group, differing in functional groups and overall structure.
Uniqueness
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
57068-37-8 |
---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide |
InChI |
InChI=1S/C14H24N2O2/c1-5-7-9-13(17)16(10-8-6-2)14-15-11(3)12(4)18-14/h5-10H2,1-4H3 |
InChI Key |
IIQBWWGUOWUKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CCCC)C1=NC(=C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.